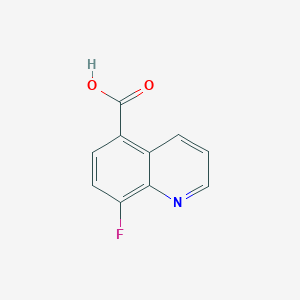

8-Fluoroquinoline-5-carboxylic acid

Vue d'ensemble

Description

8-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring.

Méthodes De Préparation

The synthesis of 8-Fluoroquinoline-5-carboxylic acid involves several synthetic routes and reaction conditions. One common method is the cyclization of appropriate precursors, followed by fluorination and carboxylation reactions. The industrial production of this compound typically involves the following steps:

Cyclization: The formation of the quinoline ring system through cyclization reactions.

Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents.

Carboxylation: Introduction of the carboxylic acid group at the 5th position through carboxylation reactions.

Analyse Des Réactions Chimiques

8-Fluoroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions include quinoline derivatives with various functional groups .

Applications De Recherche Scientifique

8-Fluoroquinoline-5-carboxylic acid is a fluorinated quinoline derivative with a broad spectrum of scientific research applications, particularly in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex fluorinated quinoline derivatives and as a precursor in developing pharmaceutical agents, especially those targeting bacterial infections.

Scientific Research Applications

Chemistry

- This compound is a building block for synthesizing complex fluorinated quinoline derivatives.

- It can undergo oxidation to form quinoline N-oxide derivatives and reduction to convert the carboxylic acid group to an alcohol or aldehyde.

- The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, and the compound can participate in cross-coupling reactions to form complex molecules.

Biology

- The compound exhibits biological activity and is used in enzyme inhibition studies and to investigate antibacterial properties.

- This compound inhibits bacterial DNA gyrase and topoisomerase IV, stabilizing DNA strand breaks and inhibiting DNA replication, similar to fluoroquinolone antibiotics.

- It has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Medicine

- It serves as a precursor for developing pharmaceutical agents, particularly those targeting bacterial infections.

- Fluoroquinolones, characterized by fluorine substitution at the 8-position of the quinoline ring, enhance biological activity and pharmacokinetic properties.

- Fluoroquinolones possess a wide range of antibacterial activity and can be prescribed for treating different diseases caused by Gram-negative and Gram-positive microorganisms . They can be used in bacterial pneumonia therapy and exhibit antiviral, antifungal, anticancer, anti-inflammatory, and hypoglycemic activity .

Industry

- The compound is used in the production of liquid crystals and dyes for various industrial applications.

This compound exhibits diverse biological activities, especially in medicinal chemistry and pharmacology. Its antibacterial properties and role as a precursor for pharmaceutical agents are notable, with its mechanism of action primarily involving the inhibition of bacterial enzymes, crucial for combating antibiotic resistance.

This compound belongs to the fluoroquinolones class, characterized by fluorine substitution at the 8-position of the quinoline ring, enhancing their biological activity and pharmacokinetic properties.

Antibacterial Properties

This compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, and is particularly effective against strains resistant to conventional antibiotics.

Minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

These results highlight its potential as a therapeutic agent against resistant bacterial infections.

Case Studies

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits bacterial DNA gyrase, leading to a decrease in bacterial viability. In vitro studies reported an IC50 value of approximately 0.5 µM against E. coli strains.

Mécanisme D'action

The mechanism of action of 8-Fluoroquinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparaison Avec Des Composés Similaires

8-Fluoroquinoline-5-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:

5-Fluoroquinoline: Lacks the carboxylic acid group at the 5th position.

6-Fluoroquinoline: Has the fluorine atom at the 6th position instead of the 8th position.

8-Fluoroquinoline: Lacks the carboxylic acid group at the 5th position.

5,8-Difluoroquinoline: Contains fluorine atoms at both the 5th and 8th positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

8-Fluoroquinoline-5-carboxylic acid is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits notable antibacterial properties and serves as a precursor for the development of various pharmaceutical agents. Its mechanism of action primarily involves the inhibition of bacterial enzymes, which is critical in combating antibiotic resistance.

This compound belongs to a class of compounds known as fluoroquinolones, which are characterized by their fluorine substitution at the 8-position of the quinoline ring. This structural modification enhances their biological activity and pharmacokinetic properties.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Produces quinoline N-oxide derivatives.

- Reduction : Converts the carboxylic acid group to an alcohol or aldehyde.

- Substitution : The fluorine atom can be replaced with other functional groups.

- Cross-Coupling Reactions : Facilitates the formation of complex molecules.

The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and stabilization, and their inhibition leads to DNA strand breaks, ultimately resulting in bacterial cell death. This mechanism is akin to that observed in other fluoroquinolone antibiotics, which are widely used for their broad-spectrum antibacterial activity .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It has been particularly effective against strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

These results underscore its potential as a therapeutic agent against resistant bacterial infections .

Case Studies

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits bacterial DNA gyrase, leading to a decrease in bacterial viability. In vitro studies reported an IC50 value of approximately 0.5 µM against E. coli strains .

- Anticancer Activity : While primarily known for its antibacterial properties, derivatives of this compound have also been investigated for anticancer activity. A study involving molecular docking indicated potential interactions with key proteins involved in cancer cell proliferation, suggesting that modifications to the structure could enhance its efficacy as an anticancer agent .

Recent Advances in Research

Recent studies have focused on enhancing the biological activity and selectivity of this compound through structural modifications. For instance, researchers have explored the synthesis of various derivatives that exhibit improved potency against resistant bacterial strains while minimizing cytotoxicity to human cells .

Propriétés

IUPAC Name |

8-fluoroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKAHUABSFTSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592557 | |

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204782-93-4 | |

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.